molecular formula C19H18F2N4O2 B14106919 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea

Cat. No.: B14106919
M. Wt: 372.4 g/mol
InChI Key: XVJUDSLSMKUORB-UHFFFAOYSA-N
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Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.

    Formation of Urea Derivative: The final step involves the reaction of the quinazolinone derivative with 2,6-difluoroaniline and an appropriate isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone core.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: Substitution reactions may involve the aromatic rings, particularly the difluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development:

    Diagnostics: Use in diagnostic assays and imaging.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores.

    Urea Derivatives: Compounds with similar urea linkages.

    Difluorophenyl Compounds: Compounds containing the difluorophenyl group.

Uniqueness

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2,6-difluorophenyl)urea is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2,6-difluorophenyl)urea

InChI

InChI=1S/C19H18F2N4O2/c1-2-3-11-25-17(12-7-4-5-10-15(12)22-19(25)27)24-18(26)23-16-13(20)8-6-9-14(16)21/h4-10H,2-3,11H2,1H3,(H2,23,24,26)

InChI Key

XVJUDSLSMKUORB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=C(C=CC=C3F)F

Origin of Product

United States

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